molecular formula C20H19N3O2S B2818799 (5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 332023-25-3

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2818799
CAS No.: 332023-25-3
M. Wt: 365.45
InChI Key: IMCUZYUBEBSAKF-NBVRZTHBSA-N
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Description

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a thiazole ring, a hydroxybenzylidene group, and a phenylpiperazine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that thiazole derivatives can inhibit the growth of certain bacteria and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatile chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets in the body. The hydroxybenzylidene group can form hydrogen bonds with enzymes or receptors, while the phenylpiperazine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(2-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-hydroxybenzylidene)-2-(4-ethylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperidin-1-yl)thiazol-4(5H)-one

Uniqueness

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is unique due to the presence of the phenylpiperazine moiety, which can enhance its biological activity and selectivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17-9-5-4-6-15(17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-7-2-1-3-8-16/h1-9,14,24H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCUZYUBEBSAKF-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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